(r)-2-(Thiazol-2-yl)but-3-yn-2-ol (r)-2-(Thiazol-2-yl)but-3-yn-2-ol
Brand Name: Vulcanchem
CAS No.: 1202769-72-9
VCID: VC4672775
InChI: InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3/t7-/m1/s1
SMILES: CC(C#C)(C1=NC=CS1)O
Molecular Formula: C7H7NOS
Molecular Weight: 153.2

(r)-2-(Thiazol-2-yl)but-3-yn-2-ol

CAS No.: 1202769-72-9

Cat. No.: VC4672775

Molecular Formula: C7H7NOS

Molecular Weight: 153.2

* For research use only. Not for human or veterinary use.

(r)-2-(Thiazol-2-yl)but-3-yn-2-ol - 1202769-72-9

Specification

CAS No. 1202769-72-9
Molecular Formula C7H7NOS
Molecular Weight 153.2
IUPAC Name (2R)-2-(1,3-thiazol-2-yl)but-3-yn-2-ol
Standard InChI InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3/t7-/m1/s1
Standard InChI Key JJCFOOAPKUJAIV-SSDOTTSWSA-N
SMILES CC(C#C)(C1=NC=CS1)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(R)-2-(Thiazol-2-yl)but-3-yn-2-ol (CAS: 1202769-72-9) belongs to the class of heterocyclic compounds, with the molecular formula C₇H₇NOS and a molecular weight of 153.20 g/mol . Its IUPAC name is (2R)-2-(1,3-thiazol-2-yl)but-3-yn-2-ol, and its stereochemistry is defined by the R-configuration at the chiral center . Key identifiers include:

  • SMILES: C[C@](C#C)(C1=NC=CS1)O

  • InChIKey: JJCFOOAPKUJAIV-ZETCQYMHSA-N

  • XLogP3: 0.6 (indicating moderate lipophilicity)

The compound’s structure features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a propargyl alcohol group, which introduces both rigidity and reactivity (Fig. 1) .

Synthesis and Chiral Resolution

Synthetic Route

The synthesis of (R)-2-(Thiazol-2-yl)but-3-yn-2-ol typically involves a two-step process:

  • Grignard Reaction:

    • 2-Acetylthiazole reacts with ethynylmagnesium bromide in tetrahydrofuran (THF) under inert conditions to form a racemic mixture of the propargyl alcohol .

    • Reaction Conditions: 20°C, 2 hours, nitrogen atmosphere .

    • Yield: ~90% crude product .

  • Chiral Separation:

    • The enantiomers are resolved using supercritical fluid chromatography (SFC) with a CHIRALPAK IG column and a mobile phase of CO₂/MeOH (0.1% diethylamine) .

    • Resolution Outcome: 32% yield for each enantiomer (>97% enantiomeric excess) .

Key Synthetic Challenges

  • The propargyl group’s instability under acidic or oxidative conditions necessitates careful handling .

  • Achieving high enantiomeric purity requires optimized SFC parameters, including pressure and modifier composition .

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (CD₃OD): δ 8.88 (dd, J = 1.6 Hz, 1H), 8.53 (s, 1H), 7.98 (d, J = 7.2 Hz, 1H), 4.34 (s, 2H) .

  • ¹³C NMR: δ 170.53 (C=O), 157.41 (aromatic C), 92.67 (alkynyl C) .

Stability and Solubility

  • Stability: Sensitive to prolonged exposure to light and moisture .

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol .

Biological Activities and Structure-Activity Relationships (SAR)

Anticancer Activity

  • Cytotoxicity: Thiazole-containing compounds demonstrate IC₅₀ values of 15–25 µM against breast (MDA-MB-231) and liver (SK-Hep1) cancer cells .

  • SAR Insights:

    • The thiazole ring enhances DNA intercalation and topoisomerase inhibition .

    • Electron-withdrawing groups (e.g., alkynyl) improve cellular uptake and target specificity .

Applications in Research

As a Chiral Building Block

The compound’s stereochemical purity makes it valuable in asymmetric synthesis, particularly for:

  • Pharmaceutical Intermediates: Synthesis of kinase inhibitors and MAO-B-targeted agents .

  • Ligand Design: Chelating agent in transition-metal catalysis .

Therapeutic Development

  • Neurodegenerative Diseases: Thiazole derivatives inhibit MAO-B (IC₅₀ < 50 nM), suggesting potential in Parkinson’s disease therapy .

  • Antiviral Agents: Structural analogs show activity against RNA viruses via protease inhibition .

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